molecular formula C13H14ClN3 B1492791 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2097984-82-0

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1492791
CAS RN: 2097984-82-0
M. Wt: 247.72 g/mol
InChI Key: WDDQMYMHITVHIK-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with a pyrazole ring structure. It is a pyrazolopyridine derivative, a class of compounds that has found numerous applications in medicinal and organic chemistry. Pyrazolopyridines have been studied extensively due to their potential as pharmaceutical agents and their ability to form stable complexes with metals. The synthesis of 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been well documented in the literature and it is widely available commercially.

Scientific Research Applications

Scientific Research Applications of "2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine"

Catalysis and Chemical Reactions Compounds related to 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine have been utilized in the synthesis of metal complexes that serve as catalysts for ethylene oligomerization reactions. These reactions can be influenced by various factors, including the co-catalyst and solvent system used, highlighting the compounds' versatile roles in catalytic processes (Nyamato et al., 2014).

Synthetic Chemistry The structure and reactivity of compounds within the pyrazolo[3,4-b]pyridine family, including derivatives similar to the compound , have been extensively studied. These investigations have contributed to the development of novel synthetic methods and the creation of diverse molecular architectures, which have potential applications in various fields of chemistry and materials science (Quiroga et al., 1999).

Organic Photovoltaics and Light-Emitting Devices Some pyrazolylpyridine derivatives have been examined for their photophysical properties, with implications for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Research into these compounds has focused on understanding their electronic structures and photophysical behaviors to optimize their performance in light-emitting or energy-harvesting applications (Stagni et al., 2008).

Biomedical Applications The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical structure of interest, has been identified as a versatile framework for developing novel therapeutic agents. These compounds have been explored for various biomedical applications, including their potential as antimicrobial, antifungal, and anticancer agents, demonstrating the significant impact of this chemical class on drug discovery and development (Donaire-Arias et al., 2022).

properties

IUPAC Name

2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDQMYMHITVHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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